Modular CuAAC Click Conjugation Capability vs. Non-Alkyne Analogs Enables Higher-Throughput PROTAC Library Assembly
Thalidomide-Propargyne-PEG3-COOH incorporates a terminal propargyl alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized target protein ligands [1]. In contrast, the non-alkyne analog Thalidomide-PEG3-COOH (CAS 2682112-08-7) requires alternative conjugation chemistries (e.g., amide coupling via its terminal carboxylic acid) that often demand orthogonal protection strategies and lack the bioorthogonality of CuAAC . While direct comparative conjugation yield data for this specific conjugate pair is not publicly available, the established rate constants for CuAAC reactions (typically 10–100 M⁻¹s⁻¹ under copper catalysis) are orders of magnitude faster than uncatalyzed amide formation, providing class-level inference for enhanced synthetic efficiency [2].
| Evidence Dimension | Conjugation chemistry modality |
|---|---|
| Target Compound Data | Terminal propargyl alkyne group; CuAAC-compatible [1] |
| Comparator Or Baseline | Thalidomide-PEG3-COOH (CAS 2682112-08-7): terminal carboxylic acid only; CuAAC-incompatible |
| Quantified Difference | Presence vs. absence of alkyne moiety; enables click chemistry vs. conventional amide/ester coupling |
| Conditions | Structural characterization via ¹H/¹³C NMR and MS confirming alkyne proton signal at ~2.5 ppm and molecular ion at m/z 472.44 [3] |
Why This Matters
The alkyne handle enables modular, high-yield CuAAC conjugation to diverse azide-bearing target ligands, accelerating PROTAC SAR campaigns compared to analogs requiring bespoke coupling conditions for each target ligand variant.
- [1] MedChemExpress. Thalidomide-Propargyne-PEG3-COOH (HY-138776) contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc). View Source
- [2] Kolb HC, Finn MG, Sharpless KB. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angew Chem Int Ed. 2001;40(11):2004-2021. View Source
- [3] Xian Ruixi Biotechnology. Synthesis pathway and purification strategy for Thalidomide-Propargyne-PEG3-COOH. Characterization by MS, NMR, and IR. View Source
